molecular formula C7H8N2O2 B1198054 2,4-Diaminobenzoic acid CAS No. 611-03-0

2,4-Diaminobenzoic acid

Cat. No. B1198054
CAS RN: 611-03-0
M. Wt: 152.15 g/mol
InChI Key: LDQMZKBIBRAZEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Diaminobenzoic acid and its derivatives often involves multistep chemical processes. For instance, a novel diamine derivative was synthesized from 4-butoxyphenol, 4-hydroxybenzoic acid, and 3,5-dinitrobenzoic acid through a series of intermediates, showcasing the compound's complexity and the intricate steps required for its production (Li et al., 2006).

Molecular Structure Analysis

The molecular structure of 2,4-Diaminobenzoic acid derivatives has been elucidated through various techniques, including crystal structure determinations. The structure of triorganotin esters of 3-amino, 4-amino, and 3,5-diaminobenzoic acids revealed multiple tin environments and different carboxylate coordination modes, demonstrating the structural diversity achievable with 2,4-Diaminobenzoic acid (Tzimopoulos et al., 2009).

Chemical Reactions and Properties

2,4-Diaminobenzoic acid participates in a variety of chemical reactions, including the formation of Schiff base compounds through condensation with aldehydes. These reactions result in compounds with potential applications in materials science and coordination chemistry (Mohammadi et al., 2014).

Scientific Research Applications

  • Natural Product Chemistry : 2,4-Diaminobenzoic acid was isolated from the plant Daucus carota L. var. boissieri, demonstrating its presence in natural sources. This discovery contributes to the field of natural product chemistry and plant biochemistry (Eldahshan et al., 2002).

  • Chemical Synthesis and Material Science : It is used in the synthesis and structural investigation of trimethyl and triphenyltin esters of amino benzoic acids. This research is significant for understanding molecular structures in chemistry and material science (Tzimopoulos et al., 2009).

  • Fuel Cell Technology : 2,4-Diaminobenzoic acid played a role in enhancing the stability of commercial CB/PtRu used in direct methanol fuel cells. This application is critical in the development of more efficient and durable fuel cells (Yang et al., 2016).

  • Biochemistry and Molecular Biology : Its derivatives are explored as inhibitors of the oxytocinase subfamily of M1 aminopeptidases, impacting the immune system. This research could have implications in the treatment of diseases related to immune response (Papakyriakou et al., 2015).

  • Environmental Science : Studies on the toxicity and mutagenicity of 2,4-diaminobenzoic acid-related compounds, like 2,4-dichlorophenoxyacetic acid, contribute to understanding the environmental impact of these chemicals (Zuanazzi et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Peptide drug development has made significant progress over the last century. The discovery of solid-phase peptide synthesis has enabled chemists to synthesize various peptides with divergent sequence patterns . Therefore, 2,4-Diaminobenzoic acid, as a building block in peptide synthesis, could have potential applications in this field.

properties

IUPAC Name

2,4-diaminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQMZKBIBRAZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209972
Record name 2,4-Diaminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminobenzoic acid

CAS RN

611-03-0
Record name 2,4-Diaminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diaminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 611-03-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
Y Valadbeigi, T Causon - Physical Chemistry Chemical Physics, 2023 - pubs.rsc.org
Aminobenzoic acids are well-established candidates for understanding the formation of isomeric ions in positive mode electrospray ionization as they yield both N- and O-protomers (…
Number of citations: 4 pubs.rsc.org
OA Eldahshan, NA Ayoub, AENB Singab, MM El-Azizi - Molecules, 2002 - mdpi.com
The unique aromatic peptide 4-(p-aminobenzoylamino)-2-aminobenzoic acid, carotamine, together with 2,4-diaminobenzoic acid, isolated for the first time from a plant source, were …
Number of citations: 4 www.mdpi.com
VN Odnoralova, RA Sadekova, GI Kudryavtsev… - Fibre Chemistry, 1974 - Springer
The higher~ in of PCPT synthesized in MP is most likely to be explained by the fact that in MP the PCTP is more resistant to degradation processes. The nature of these processes would …
Number of citations: 2 link.springer.com
HC Brill - Journal of the American Chemical Society, 1921 - ACS Publications
One of the simplest members of this class of compounds, namely, ethyl^-amino-benzoate1 has been known for some time, possesses marked anes-thetic properties and is used as a …
Number of citations: 21 pubs.acs.org
M Sayama, T Kondo, M Mori - Journal of health science, 2002 - jstage.jst.go.jp
Acetyl transfer and N-deacetylation associated with the metabolism of carcinogenic 2, 4-diaminotoluene (2, 4-DAT) were examined by detecting the products formed during the …
Number of citations: 1 www.jstage.jst.go.jp
A Seidenberg - Journal of the American Chemical Society, 1921 - ACS Publications
The n-butyl esters of (1) p-aminobenzoic acid;(2) o-aminobenzoic acid,(2) wt-aminobenzoic acid,(1) 3, 5-diaminobenzoic acid;(3) 2, 4-diaminobenzoic acid; the allyl ester of (1) p-…
Number of citations: 0 pubs.acs.org
K Yoshiizumi, F Nakajima, R Dobashi… - Bioorganic & medicinal …, 2004 - Elsevier
In order to investigate the effect of the fixation of the orientations of the two long chains, three types of novel derivatives of scavenger receptor inhibitor 1 were synthesized, and their …
Number of citations: 15 www.sciencedirect.com
MAKI MORI, M INOUE, T NUNOZAWA… - Chemical and …, 1986 - jstage.jst.go.jp
4-Acetylamino-2-hydroxylaminotoluene (4AA2HAT) and 2 ‘hydr0xylamino-6-nitrotoluene (2HA6NT) were prepared from 4-acetylamino-Z-nitrotoluene (4AA2NT) and 2, 6-dinitrotoluene (…
Number of citations: 24 www.jstage.jst.go.jp
M Sayama, MA Mori, M Ishida, K Okumura, H Kozuka - Xenobiotica, 1989 - Taylor & Francis
1. The major biliary metabolite of 2,4-dinitrotoluene (2,4-DNT) in male Wistar rat was 2,4-dinitrobenzyl alcohol glucuronide and the minor metabolites were 2,4-dinitrobenzyl alcohol, 2,4-…
Number of citations: 10 www.tandfonline.com
T Aune, SD Nelson, E Dybing - Chemico-Biological Interactions, 1979 - Elsevier
Mutagenicity of 2,4-diaminotoluene (DAT) in the Salmonella mutagenicity assay was increased with liver fractions from phenobarbital (PB) or β-naphthoflavone (BNF) treated rats. …
Number of citations: 24 www.sciencedirect.com

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